

An In-Depth Technical Guide to CCNDBP1 and its Aliases (GCIP, HHM, DIP1)

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Compound of Interest

Compound Name: CCNDBP1 Human Pre-designed
siRNA Set A

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known by its aliases GCIP (Grap2 and Cyclin D interacting protein), HHM (Human Homolog of Maid), and DIP1 (Cyclin D-interacting Protein 1), is a multifaceted protein implicated in the regulation of critical cellular processes, including cell cycle progression, transcriptional regulation, and DNA damage response. Primarily recognized as a tumor suppressor, its dysregulation is associated with the pathogenesis of various cancers. This technical guide provides a comprehensive overview of CCNDBP1, detailing its molecular functions, involvement in key signaling pathways, and methods for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

CCNDBP1 is a protein characterized by a helix-loop-helix (HLH) domain, which lacks a basic DNA binding region, placing it in the family of inhibitor of DNA binding (Id) proteins. It plays a pivotal role in cellular homeostasis, and its altered expression has been observed in numerous malignancies, including breast, lung, and liver cancers. This guide will delve into the known functions of CCNDBP1 and its aliases, providing a technical foundation for further research and therapeutic exploration.

Molecular Function and Protein Interactions

CCNDBP1 functions as a key negative regulator of the cell cycle. Its primary mechanism of action involves the inhibition of the Cyclin D1/CDK4/6 complex, a critical driver of the G1 to S phase transition. By binding to Cyclin D1, CCNDBP1 prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and cell cycle progression.

Beyond its interaction with Cyclin D1, CCNDBP1 has been shown to interact with a variety of other proteins, modulating their function. These interactions are crucial for its diverse roles in the cell.

Table 1: Known Interaction Partners of CCNDBP1 and their Functional Significance

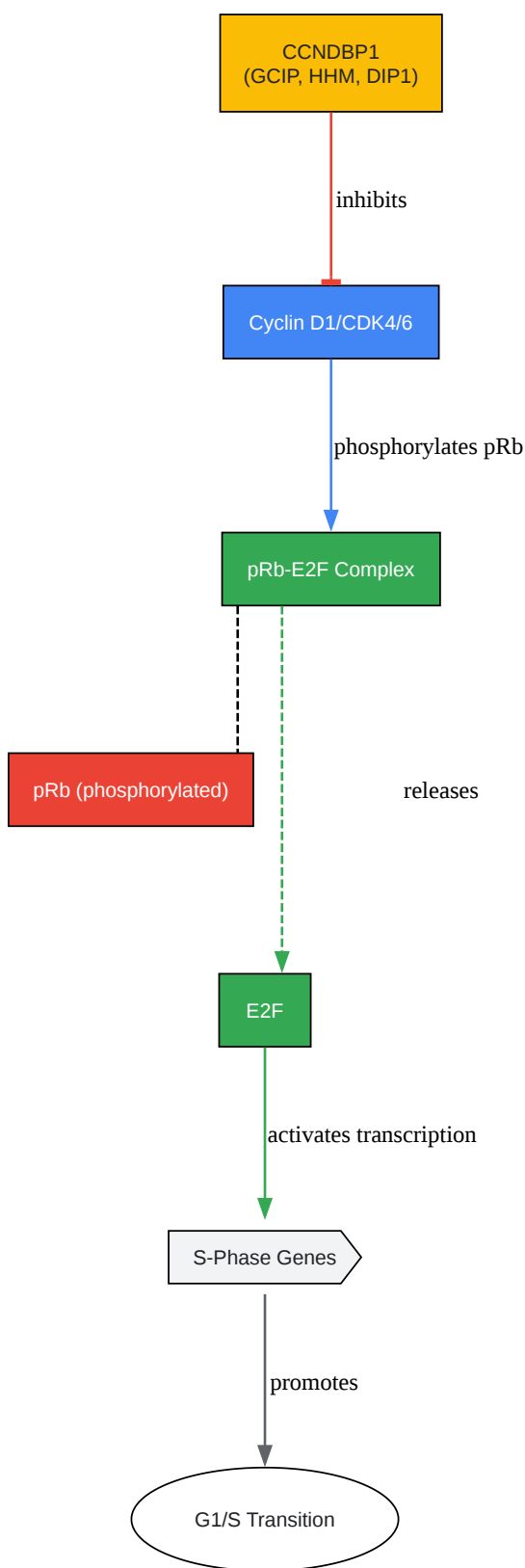
Interacting Protein	Alias	Function of Interaction
Cyclin D1	-	Inhibition of Cyclin D1/CDK4/6 kinase activity, leading to cell cycle arrest at the G1/S checkpoint.
Grap2	-	Implicated in immune cell signaling.
E12	-	Negative regulation of liver-specific gene expression.
Id1 (Inhibitor of DNA binding 1)	-	GCIP interacts with and represses Id1 in non-small cell lung cancer cells.
SIRT6	-	Co-suppression of ITGAV gene expression by modulating c-myc transcription.
ATM (Ataxia-Telangiectasia Mutated)	-	CCNDBP1 activates the ATM-Chk2 pathway in response to DNA damage.
EZH2 (Enhancer of zeste homolog 2)	-	CCNDBP1 inhibits the expression of EZH2, a negative regulator of ATM.

Role in Signaling Pathways

CCNDBP1 is a crucial node in several signaling pathways that govern cell fate. Its influence extends from cell cycle control to the DNA damage response.

The pRb-E2F Cell Cycle Regulatory Pathway

CCNDBP1 is a key upstream regulator of the pRb-E2F pathway. By inhibiting Cyclin D1, it prevents the inactivation of pRb, thereby keeping E2F transcription factors in a repressed state. This leads to a halt in the transcription of genes necessary for S-phase entry.

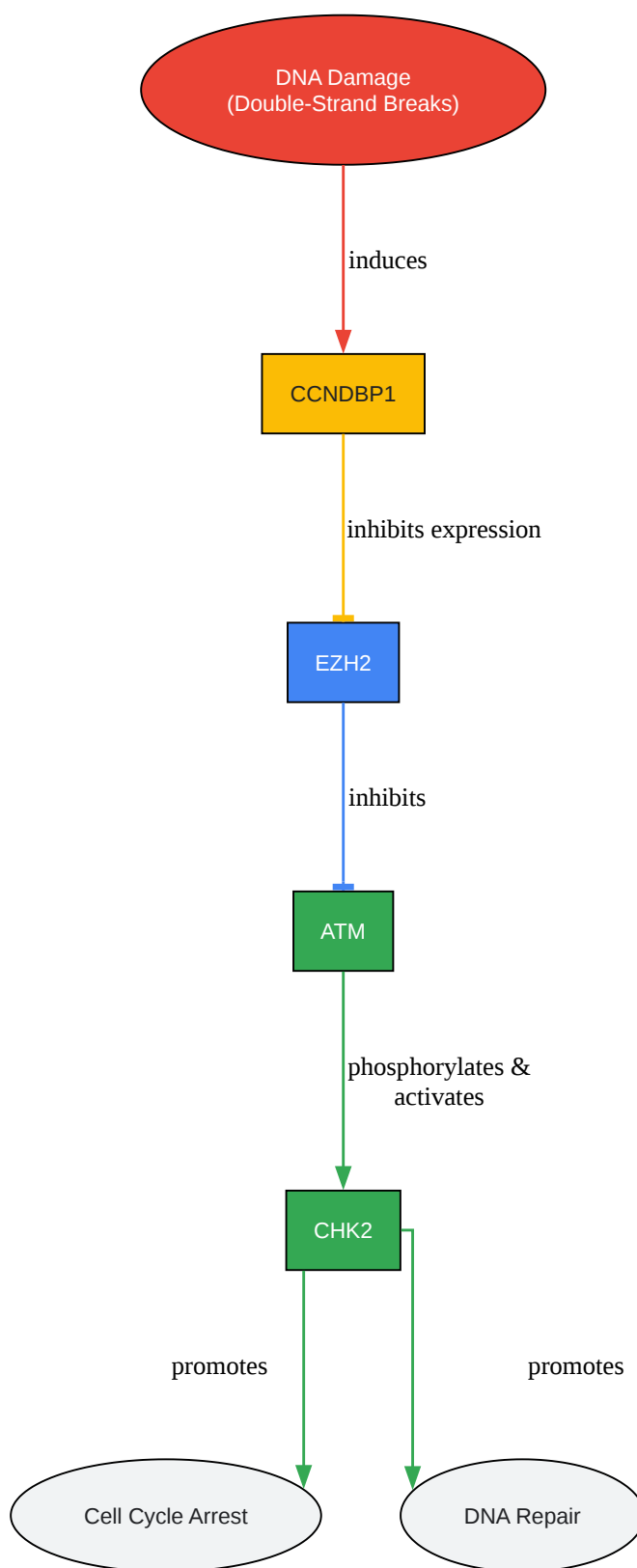


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CCNDBP1-pRb-E2F Signaling Pathway.

The ATM-CHK2 DNA Damage Response Pathway

In response to DNA double-strand breaks, CCNDBP1 plays a role in activating the ATM-CHK2 signaling cascade. It achieves this by inhibiting the expression of EZH2, a histone methyltransferase that negatively regulates ATM. The activation of ATM leads to the phosphorylation and activation of CHK2, a key effector kinase in the DNA damage response, ultimately leading to cell cycle arrest and DNA repair.



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CCNDBP1 in the ATM-CHK2 Pathway.

Quantitative Data on CCNDBP1 Expression and Activity

The expression and activity of CCNDBP1 are frequently altered in cancer. While comprehensive quantitative data across all tissues and cancer types is still being gathered, several studies have provided valuable insights.

Table 2: Semi-Quantitative Expression of GCIP/CCNDBP1 in Cancer

Cancer Type	Tissue	Expression Change	Method	Finding	Reference
Breast Carcinoma	Tumor vs. Normal Ductal Epithelium	Decreased	Immunohistochemistry	Decreased cytoplasmic expression in carcinomas ($P < 0.001$). Higher scores correlated with lower histological grade and better clinical outcome ($P < 0.05$).	
Non-Small Cell Lung Cancer (NSCLC)	Tumor vs. Adjacent Normal	Downregulated	Immunohistochemistry	Significantly downregulated in both adenocarcinoma and squamous cell carcinoma.	
Dedifferentiated Liposarcoma (DDL)	Tumor vs. Adjacent Normal	Lower	Immunohistochemistry	CCNDBP1 expression level was lower in tumor tissues.	

Table 3: Effects of CCNDBP1 Modulation on Cell Cycle and Viability

Cell Line	Modulation	Assay	Result	Reference
H1975 (NSCLC)	USP27X depletion (leading to decreased CCND1)	Flow Cytometry	Increase in G1 phase from ~42% to 55-58%.	
Breast Cancer Cells	siRNA against various growth factor receptors and anti-apoptotic genes	MTT Assay	1 nM siRNA was sufficient to cause a statistically significant decline in cell viability.	
PPC-1 (Prostate Cancer)	SREBP1 siRNA	MTS Assay	40nM siRNA decreased viability by more than 3 standard deviations from the mean.	

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of CCNDBP1.

Western Blot Analysis for CCNDBP1 Protein Expression

This protocol allows for the detection and semi-quantification of CCNDBP1 protein in cell lysates or tissue extracts.

Materials:

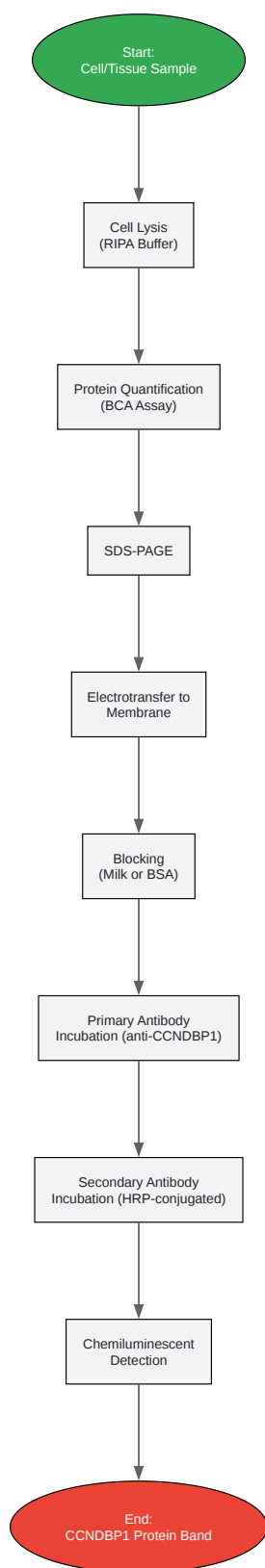
- Ice-cold PBS

- RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na₃VO₄, 1X Protease Inhibitor Cocktail)
- Cell scraper
- Microcentrifuge
- BCA Protein Assay kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
- Primary antibody against CCNDBP1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- X-ray film or digital imaging system

Procedure:

- Wash cultured cells with ice-cold PBS.
- Lyse cells in RIPA buffer on ice for 30 minutes with agitation.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against CCNDBP1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.



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Western Blot Workflow.

Quantitative Real-Time PCR (qPCR) for CCNDBP1 mRNA Expression

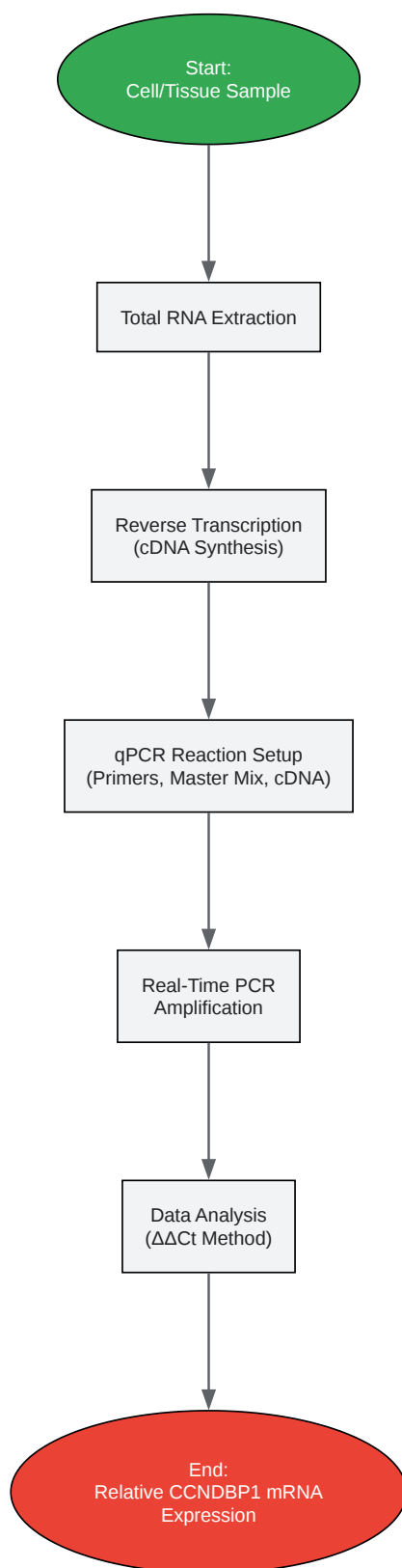
This protocol is used to quantify the relative or absolute levels of CCNDBP1 mRNA.

Materials:

- RNA extraction kit (e.g., TRIzol or RNeasy kit)
- Reverse transcription kit
- SYBR Green or TaqMan qPCR master mix
- Primers specific for CCNDBP1 and a reference gene (e.g., GAPDH, β -actin)
- qPCR instrument

Procedure:

- Extract total RNA from cells or tissues using a commercial kit.
- Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Set up qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain qPCR master mix, forward and reverse primers for CCNDBP1 or the reference gene, and cDNA template.
- Perform the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the $\Delta\Delta C_t$ method for relative quantification, normalizing the expression of CCNDBP1 to the reference gene.



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qPCR Workflow.

Cell Proliferation (MTT) Assay

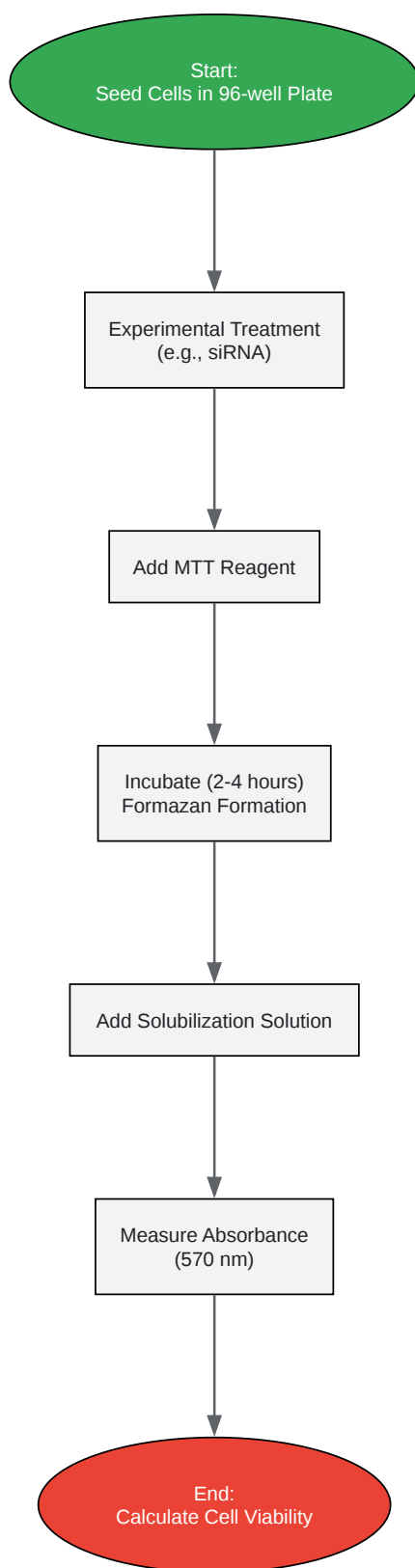
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

- 96-well plates
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density.
- After cell attachment and any experimental treatments (e.g., siRNA knockdown of CCNDBP1), add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Incubate for a further 2-4 hours, or overnight, at room temperature in the dark, with gentle shaking.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.



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MTT Assay Workflow.

Conclusion

CCNDBP1 and its aliases, GCIP, HHM, and DIP1, are critical regulators of cell cycle progression and tumor suppression. Its multifaceted roles in inhibiting the Cyclin D1/pRb/E2F pathway and activating the ATM-CHK2 DNA damage response underscore its importance in maintaining cellular homeostasis. The downregulation of CCNDBP1 in various cancers highlights its potential as a prognostic biomarker and a target for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of CCNDBP1 and explore its therapeutic potential. Future research focusing on the precise quantitative expression of CCNDBP1 in different cancer subtypes and the development of strategies to restore its function will be crucial in translating our understanding of this protein into clinical applications.

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